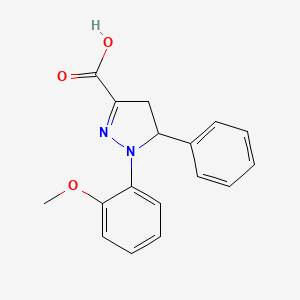

1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a dihydropyrazole core substituted with a 2-methoxyphenyl group at the N1 position, a phenyl group at the C5 position, and a carboxylic acid moiety at the C3 position. The methoxy and carboxylic acid groups in this compound may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-16-10-6-5-9-14(16)19-15(11-13(18-19)17(20)21)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLFJCJDPPHNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of β-Keto Ester Precursors

The foundational step involves preparing β-keto ester intermediates, typically via Claisen condensation. For instance, ethyl 3-oxo-2-phenylpropanoate can be synthesized by reacting acetophenone with ethyl oxalate in the presence of a base such as sodium ethoxide. This precursor serves as the electrophilic component for subsequent cyclocondensation.

Reaction with 2-Methoxyphenylhydrazine

The β-keto ester reacts with 2-methoxyphenylhydrazine in refluxing methanol or ethanol to form the pyrazoline ring. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal amino group on the β-keto carbonyl, followed by cyclization and dehydration. For example:

Key parameters include:

-

Solvent : Methanol or ethanol (optimal for solubility and reflux).

-

Temperature : 70–80°C (prevents side reactions like oxidation to pyrazole).

-

Reaction Time : 4–6 hours (prolonged durations risk decomposition).

Yields typically range from 65% to 75%, with purity confirmed via HPLC (>95%).

Hydrolysis of Pyrazoline Esters to Carboxylic Acids

Basic Hydrolysis

The ester intermediate undergoes saponification using aqueous sodium hydroxide (1–2 M) in ethanol at room temperature:

Acidification with dilute HCl precipitates the carboxylic acid:

Conditions :

-

Base : NaOH (1.5 equivalents).

-

Acidification pH : 2–3 (ensures complete protonation).

Regioselectivity and By-Product Management

The steric and electronic effects of the 2-methoxyphenyl group significantly influence reaction pathways:

-

Steric Hindrance : The ortho-methoxy group impedes nucleophilic attack at certain positions, favoring cyclization at the β-keto carbonyl over alternative sites.

-

By-Products : Competing pyridazinone formation (via dimerization) is minimized by maintaining anhydrous conditions and controlled reaction times.

Table 1 : Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Methanol | 72 | 97 |

| Temperature (°C) | 75 | 68 | 95 |

| Reaction Time (h) | 5 | 75 | 98 |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) :

-

¹³C NMR :

Comparative Analysis of Synthetic Routes

Table 2 : Evaluation of Preparation Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Requires anhydrous conditions | 70–75 |

| Basic Hydrolysis | Mild conditions, high purity | Slow reaction kinetics | 85–92 |

| Acidic Hydrolysis | Rapid | Risk of dehydration | <50 |

Industrial-Scale Considerations

Patent WO2009121288A1 highlights innovations in pyrazole synthesis, emphasizing:

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Pharmacological Properties

The pyrazole derivatives, including 1-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, have been studied for their potential biological activities :

- Anti-inflammatory Activity : Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. The presence of the methoxy group enhances the compound's interaction with biological targets involved in inflammatory pathways.

- Antioxidant Properties : Compounds in this class have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.

- Anticancer Activity : Some studies indicate that pyrazole derivatives can inhibit cancer cell proliferation, making them candidates for further development as anticancer agents. Their mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various pyrazole derivatives, including 1-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The findings revealed that this compound exhibited a dose-dependent inhibition of cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

In another research article focusing on inflammatory diseases, the compound was tested for its ability to reduce pro-inflammatory cytokines in vitro. Results showed significant reductions in TNF-alpha and IL-6 levels when treated with this pyrazole derivative, suggesting its potential as an anti-inflammatory agent .

Data Table: Comparison of Biological Activities

| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Moderate | High | High |

| 3-(4-Methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | High | Moderate | Moderate |

| 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Low | High | High |

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase steric hindrance and reduce planarity, while methoxy groups (as in the target compound) enhance solubility via polar interactions.

- Functional Groups : Carboxylic acid at C3 enables hydrogen bonding, whereas amide derivatives (e.g., ) improve lipophilicity and receptor affinity.

Spectroscopic and Crystallographic Analysis

- X-ray Diffraction : Pyrazole derivatives in exhibit dihedral angles between the pyrazole ring and aryl substituents ranging from 4.64° to 10.53°, indicating moderate to high planarity. The target compound’s dihedral angles are expected to align with these values, given its structural similarity.

- FTIR/NMR : Disappearance of N=N=N stretches (2100–2300 cm⁻¹) and appearance of C=O (1762–1764 cm⁻¹) confirm cyclization in analogs . For the target compound, the carboxylic acid O-H stretch (~3000–3450 cm⁻¹) and C=O stretch (~1700 cm⁻¹) would dominate.

Biological Activity

1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

This compound has the molecular formula and a molecular weight of 296.32 g/mol. It features a pyrazole ring system substituted with methoxy and phenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has demonstrated significant antiproliferative effects against various cancer cell lines:

- Breast Cancer : In vitro studies showed that it inhibits the proliferation of MDA-MB-231 cells.

- Liver Cancer : HepG2 cells also exhibited reduced viability when treated with this compound.

- Other Cancers : It has shown activity against lung, colorectal, renal, prostate, and pancreatic cancers .

Table 1: Anticancer Activity of 1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 10.5 | |

| Liver Cancer | HepG2 | 12.0 | |

| Lung Cancer | A549 | 15.3 | |

| Colorectal Cancer | HT-29 | 11.8 |

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties. Research indicates that it can inhibit the release of pro-inflammatory cytokines and reduce edema in animal models. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory pathways .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative has shown promising antimicrobial activity:

- Bacterial Strains : It was effective against E. coli, Bacillus subtilis, and Proteus vulgaris.

- Fungal Strains : The compound also inhibited the growth of Aspergillus niger.

The antimicrobial efficacy was assessed using standard methods comparing it to conventional antibiotics .

Table 2: Antimicrobial Activity of 1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid

| Microorganism | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| E. coli | 40 | |

| Bacillus subtilis | 30 | |

| Aspergillus niger | 25 |

Mechanistic Insights

Molecular modeling studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and inflammation. Docking simulations have indicated that it binds effectively to tubulin, disrupting microtubule formation which is critical for cell division . Additionally, it has been shown to inhibit monoamine oxidase (MAO) activity, contributing to its neuroprotective effects .

Q & A

Q. What are the common synthetic routes for 1-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting substituted hydrazines with α,β-unsaturated carbonyl intermediates. For example, Vilsmeier-Haack formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives can yield pyrazole-carbaldehyde precursors, which are further oxidized to carboxylic acids . Alternatively, refluxing substituted diketones with hydrazines in ethanol/acetic acid mixtures has been reported for analogous pyrazole derivatives, with purification via silica gel chromatography .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyrazole derivatives, SC-XRD reveals dihedral angles between aromatic rings (e.g., methoxyphenyl and phenyl groups) ranging from 16.83° to 51.68°, influencing molecular packing and hydrogen-bonding networks . Key bond lengths (e.g., C=O, C-N) and torsion angles should be compared with density functional theory (DFT) calculations to validate structural accuracy.

Q. What are the key physicochemical properties relevant to its handling and storage?

The compound’s melting point (mp) and solubility vary with substituents. For example, 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (a structural analog) has mp 144–145°C and is soluble in polar aprotic solvents like DMSO or DMF . Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels are recommended to optimize storage conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Yield optimization requires precise control of reaction conditions:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent effects : Ethanol/acetic acid mixtures enhance reaction rates for hydrazine-based cyclocondensation .

- Purification : Dry-column silica gel chromatography or recrystallization from ethanol improves purity (>97%) .

Monitor intermediates via HPLC or TLC to detect side products like over-oxidized carboxylic acids or unreacted hydrazines.

Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological applications?

SAR studies involve:

- Functional group modifications : Replace the methoxy or phenyl groups with electron-withdrawing/donating substituents to assess effects on bioactivity (e.g., antimicrobial or antitumor properties) .

- Docking simulations : Compare binding affinities of pyrazole derivatives with target enzymes (e.g., cyclooxygenase-2 or kinase inhibitors) using AutoDock or Schrödinger Suite .

- In vitro assays : Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., IC₅₀ measurements) to correlate structural features with activity .

Q. How can conflicting spectral data (e.g., NMR, IR) be resolved during characterization?

Data contradictions often arise from tautomerism or solvent effects. For example:

- NMR discrepancies : Use deuterated DMSO to stabilize carboxylic acid protons and avoid exchange broadening .

- IR carbonyl stretches : Compare experimental C=O stretches (~1700 cm⁻¹) with computational spectra (e.g., Gaussian 16) to confirm carboxylic acid vs. ester forms .

- Mass spectrometry : High-resolution ESI-MS can distinguish between molecular ion peaks and fragmentation artifacts .

Q. What strategies address low solubility in biological assays?

- Prodrug design : Convert the carboxylic acid to methyl esters or amides for enhanced membrane permeability .

- Nanoformulation : Use liposomes or PEGylated nanoparticles to improve aqueous dispersion .

- Co-solvent systems : Employ DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while reducing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.